molecular formula C16H21N3O4S2 B2367577 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1105202-71-8

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2367577
CAS No.: 1105202-71-8
M. Wt: 383.48
InChI Key: QQBXYEWYIOYKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a piperidine ring, a thiadiazole ring, and a sulfonyl group attached to a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Introduction of the Dimethoxyphenyl Group: The piperidine intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to introduce the dimethoxyphenyl group.

    Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,3,4-thiadiazole ring. This can be achieved using thiosemicarbazide and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Desulfonylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological targets, while the thiadiazole ring may participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole: Lacks the methyl group on the thiadiazole ring.

    2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group on the thiadiazole ring.

    2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a methyl group on the thiadiazole ring.

Uniqueness

The presence of the methyl group on the thiadiazole ring in 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-11-17-18-16(24-11)12-5-4-8-19(10-12)25(20,21)15-9-13(22-2)6-7-14(15)23-3/h6-7,9,12H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBXYEWYIOYKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.